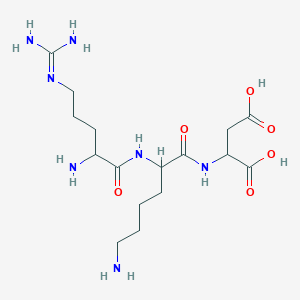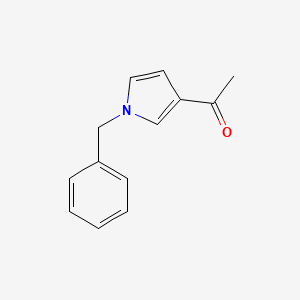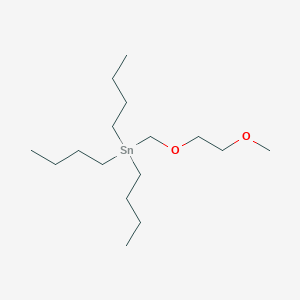
2-Azidooctadecane-1,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL is a chiral organic compound with a unique structure characterized by the presence of an azido group and three hydroxyl groups on an octadecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2S,3S,4R)-2-bromo-1,3,4-octadecanetriol, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.
Industrial Production Methods
Industrial production of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Substitution: Sodium azide (NaN₃) in DMF for azidation reactions.
Major Products
Reduction: (2S,3S,4R)-2-amino-1,3,4-octadecanetriol.
Oxidation: (2S,3S,4R)-2-oxo-1,3,4-octadecanetriol.
Substitution: Various azido-substituted derivatives depending on the reactants used.
科学的研究の応用
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the reactivity of the azido group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
作用機序
The mechanism of action of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL largely depends on the specific application. In biochemical contexts, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioconjugation and labeling studies, where the compound can target specific biomolecules and pathways .
類似化合物との比較
Similar Compounds
(2S,3S,4R)-2-amino-1,3,4-octadecanetriol: Similar structure but with an amino group instead of an azido group.
(2S,3S,4R)-2-bromo-1,3,4-octadecanetriol: Precursor used in the synthesis of the azido compound.
(2S,3S,4R)-2-oxo-1,3,4-octadecanetriol: Oxidized derivative with a carbonyl group.
Uniqueness
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from its amino and bromo analogs, which do not possess the same versatility in forming triazole linkages.
特性
IUPAC Name |
2-azidooctadecane-1,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTDVCKHIMUXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)

![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)

![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)



![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)

![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
